4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: This compound is studied for its nonlinear optical properties, making it useful in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide can be compared with other hydrazones, such as:
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications.
Properties
Molecular Formula |
C16H15BrN2O3 |
---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-7-8-15(22-2)12(9-14)10-18-19-16(20)11-3-5-13(17)6-4-11/h3-10H,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
GRNOBZRQGBJXTG-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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